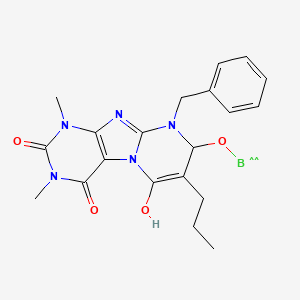![molecular formula C20H17NO6 B568218 3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one CAS No. 112970-23-7](/img/structure/B568218.png)
3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- is a complex organic compound with a unique structure that combines elements of dioxolo, oxazolo, and isoquinolinone frameworks
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and isoquinoline precursors. Key steps in the synthesis may involve cyclization reactions, condensation reactions, and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- include:
- 3H-[1,3]Dioxolo[4,5-g]isoquinolin-5(6H)-one
- 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(1,3-benzodioxol-5-yl)-1,5,6,11b-tetrahydro-
- 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(1,3-benzodioxol-5-yl)-1,5,6,11b-tetrahydro-, (1S-trans)- .
Uniqueness
The uniqueness of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- lies in its specific structural features and the presence of the 3,4-dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
112970-23-7 |
|---|---|
Molekularformel |
C20H17NO6 |
Molekulargewicht |
367.357 |
InChI |
InChI=1S/C20H17NO6/c1-23-14-4-3-12(8-15(14)24-2)19-18-13-9-17-16(25-10-26-17)7-11(13)5-6-21(18)20(22)27-19/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
ZZGCNWDKVRNTOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC5=C(C=C4CCN3C(=O)O2)OCO5)OC |
Synonyme |
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)


